

# "Ethyl 3-cyclopropylpyrazole-4-carboxylate"

## CAS number 1246471-38-4 details

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Ethyl 3-cyclopropylpyrazole-4-carboxylate*

Cat. No.: B088819

[Get Quote](#)

## An In-depth Technical Guide to Ethyl 3-cyclopropylpyrazole-4-carboxylate

CAS Number: 1246471-38-4

### Abstract

This technical guide provides a comprehensive overview of **Ethyl 3-cyclopropylpyrazole-4-carboxylate** (CAS No. 1246471-38-4), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in published literature, this document consolidates its known physicochemical properties and outlines probable synthetic routes based on established chemical principles for pyrazole synthesis. Furthermore, it explores the potential biological significance of this compound by examining the well-documented activities of structurally related pyrazole derivatives, particularly their role as kinase inhibitors. This guide is intended to serve as a foundational resource for scientists and researchers, offering detailed representative experimental protocols and conceptual visualizations to stimulate further investigation into this and similar molecular scaffolds.

### Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, the pyrazole nucleus is a "privileged scaffold," a core structure that is recurrent in molecules with diverse and potent biological activities. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The subject of this guide, **Ethyl 3-cyclopropylpyrazole-4-carboxylate**, incorporates two key structural features of interest in modern drug design: the versatile pyrazole ring and a cyclopropyl moiety. The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate conformation. This unique combination suggests that **Ethyl 3-cyclopropylpyrazole-4-carboxylate** could serve as a valuable building block for the synthesis of novel therapeutic agents.

## Physicochemical Properties

The fundamental properties of **Ethyl 3-cyclopropylpyrazole-4-carboxylate** have been identified through chemical supplier databases. There has been some inconsistency in the reported molecular formula in various databases; however, the consensus data for CAS number 1246471-38-4 is presented below.

| Property            | Value                                                        |
|---------------------|--------------------------------------------------------------|
| CAS Number          | 1246471-38-4                                                 |
| IUPAC Name          | Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate                |
| Molecular Formula   | C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> |
| Molecular Weight    | 180.20 g/mol                                                 |
| Canonical SMILES    | CCOC(=O)C1=CN=C1C2CC2                                        |
| InChI Key           | HGCJVGZFAUPOM-UHFFFAOYSA-N                                   |
| Physical Form       | Solid                                                        |
| Storage Temperature | 2-8°C (recommended)                                          |

## Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is not readily available, its structure strongly suggests a synthesis route based on the classical Knorr pyrazole synthesis. This widely used method involves the condensation reaction between a hydrazine and a  $\beta$ -dicarbonyl compound.

## Proposed Synthetic Pathway

The most plausible pathway involves the reaction of a cyclopropyl-containing  $\beta$ -ketoester with hydrazine hydrate, typically in the presence of an acid catalyst.



[Click to download full resolution via product page](#)

Caption: Proposed Knorr synthesis of **Ethyl 3-cyclopropylpyrazole-4-carboxylate**.

## Representative Experimental Protocol: Knorr Pyrazole Synthesis

The following is a generalized protocol for the synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. This procedure is representative and may require optimization.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent).

- Solvent Addition: Add absolute ethanol as the solvent (e.g., 5-10 mL per gram of ketoester).
- Reagent Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
- Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
- Isolation: Add cold water to the residue to precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate.
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR Spectroscopy.

## Biological Activity and Potential Applications (Contextual)

There is currently no specific published data on the biological activity of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate. However, the pyrazole scaffold is a cornerstone in the development of kinase inhibitors, a major class of drugs used in oncology and for inflammatory diseases.[\[1\]](#)

Protein kinases regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[\[2\]](#) Pyrazole-based molecules are adept at fitting into the ATP-binding pocket of kinases, acting as competitive inhibitors and blocking the downstream signaling cascade.

The inclusion of a cyclopropyl group can be advantageous, potentially improving metabolic stability and binding affinity.[\[3\]](#) Therefore, it is plausible that Ethyl 3-cyclopropyl-1H-pyrazole-4-

carboxylate could serve as a precursor or a fragment in the design of novel kinase inhibitors.

## Pyrazole Derivatives as Kinase Inhibitors

The following table summarizes the activity of some notable pyrazole-containing kinase inhibitors to provide context for the potential of this chemical class.

| Compound Name | Target Kinase(s) | IC <sub>50</sub> (nM) | Associated Disease(s)                |
|---------------|------------------|-----------------------|--------------------------------------|
| Ruxolitinib   | JAK1/JAK2        | 3.3 / 2.8             | Myelofibrosis,<br>Polycythemia Vera  |
| Crizotinib    | ALK / ROS1 / MET | 24 / 49 / 8           | Non-Small Cell Lung<br>Cancer        |
| Tozaterib     | Aurora A/B       | 0.6 / 18              | Various Cancers<br>(Investigational) |
| Eltanexor     | XPO1             | 25                    | Multiple Myeloma                     |

This data is for illustrative purposes and does not represent the activity of **Ethyl 3-cyclopropylpyrazole-4-carboxylate**.

## Conceptual Signaling Pathway Inhibition

The diagram below illustrates the general mechanism by which a pyrazole-based kinase inhibitor could block a signaling pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

## Representative Experimental Protocol: In-vitro Kinase Inhibition Assay

To evaluate the potential of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate or its derivatives as kinase inhibitors, a common in-vitro assay would be employed. The following is a representative protocol for a luminescence-based kinase assay.

- Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations.
- Reaction Mixture: In a 96-well plate, add the following components in order:
  - Kinase buffer solution.
  - The specific kinase enzyme being tested.
  - The test compound at various concentrations.
  - A substrate peptide specific to the kinase.
- Initiation of Reaction: Add an ATP solution to each well to start the kinase reaction. The concentration of ATP should be near the  $K_m$  for the enzyme.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.
- Data Acquisition: Read the luminescence signal using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO only). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the  $IC_{50}$  value.

## Workflow for Kinase Inhibitor Screening

The following diagram outlines the typical workflow for screening a compound for kinase inhibitory activity.



[Click to download full resolution via product page](#)

Caption: Workflow for an in-vitro kinase inhibition screening assay.

## Conclusion

**Ethyl 3-cyclopropylpyrazole-4-carboxylate** (CAS 1246471-38-4) is a heterocyclic molecule with significant potential as a building block in medicinal chemistry. While specific biological data for this compound is not yet available, its structure, combining the pharmacologically

validated pyrazole core with a beneficial cyclopropyl group, makes it an attractive starting point for the development of novel therapeutics. The established Knorr synthesis provides a reliable route for its preparation. Future research should focus on the synthesis of derivatives and their systematic evaluation in biological assays, particularly as inhibitors of protein kinases, to unlock the full potential of this promising scaffold.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["Ethyl 3-cyclopropylpyrazole-4-carboxylate" CAS number 1246471-38-4 details]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088819#ethyl-3-cyclopropylpyrazole-4-carboxylate-cas-number-1246471-38-4-details>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)